molecular formula C18H18O6 B5775292 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone

Cat. No.: B5775292
M. Wt: 330.3 g/mol
InChI Key: ZOCWVAAUHPDBQO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone is an organic compound that features a benzodioxin ring and a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

    Introduction of the Dimethoxyphenoxy Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenoxy group is attached to the ethanone intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanol: Similar structure but with an alcohol group instead of an ethanone.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)acetic acid: Contains a carboxylic acid group instead of an ethanone.

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-20-15-4-3-5-16(21-2)18(15)24-11-13(19)12-6-7-14-17(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCWVAAUHPDBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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